molecular formula C23H20N4O5S3 B2612409 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 361480-53-7

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2612409
CAS No.: 361480-53-7
M. Wt: 528.62
InChI Key: IPERHUHZPGMVNC-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a sulfamoyl group at position 6 and a benzamide moiety linked via a sulfonyl group to a 3,4-dihydroisoquinoline ring. This compound is structurally designed to optimize interactions with biological targets, particularly enzymes or receptors requiring sulfonamide or aromatic heterocycle recognition. Its synthesis involves multi-step reactions, including sulfonylation, amidation, and heterocycle functionalization, as exemplified in related compounds from the literature .

The 3,4-dihydroisoquinoline moiety provides rigidity and π-π stacking capabilities, critical for target binding .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S3/c24-34(29,30)19-9-10-20-21(13-19)33-23(25-20)26-22(28)16-5-7-18(8-6-16)35(31,32)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2,(H2,24,29,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPERHUHZPGMVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry for the synthesis of metal complexes.

  • Functions as an intermediate in organic synthesis for the development of new compounds.

Biology:

  • Acts as an inhibitor in enzymatic studies, particularly those involving sulfonamide-sensitive enzymes.

  • Used in the study of cellular pathways and mechanisms.

Medicine:

  • Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

  • Studied for anti-inflammatory and antitumor properties.

Industry:

  • Employed in the development of new materials with specific functional properties.

  • Used as a stabilizer in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways Involved:

  • Enzymatic Inhibition: The sulfonamide group interacts with enzymes' active sites, inhibiting their activity.

  • Cellular Pathways: Alters specific signaling pathways, particularly those involving sulfonamide-sensitive targets, resulting in changes in cellular functions and processes.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Linkages

Several compounds share structural motifs with the target molecule, differing primarily in substituents on the benzothiazole or isoquinoline rings:

Compound Name Key Structural Differences Biological Activity/Properties Reference
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Ethoxy and ethyl substituents on benzothiazole Improved lipophilicity; moderate kinase inhibition
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide Oxadiazole instead of benzothiazole core Enhanced anti-inflammatory activity
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydrofuran-3-yl)amino)benzamide Hydroxypropyl linker; tetrahydrofuran amino group CNS penetration; NMDA receptor modulation

Key Observations :

  • Substituent Effects : Halogens (e.g., Cl, Br) on benzothiazole (e.g., compounds 4b–4e in ) increase lipophilicity but reduce aqueous solubility compared to the sulfamoyl group in the target compound .
  • Linker Flexibility : Sulfonyl linkages (as in the target) improve rigidity and metabolic stability compared to methylene or acetamide linkers (e.g., compounds 19–25 in ) .
  • Bioactivity : The sulfamoyl group in the target compound enhances selectivity for sulfonamide-sensitive targets like carbonic anhydrases or BChE (butyrylcholinesterase), whereas halogenated analogs (e.g., 4d in ) show broader kinase inhibition .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound Closest Analogue (4d in ) Ethoxy-Benzothiazole ()
Molecular Weight ~529 g/mol ~511 g/mol (Br substituent) ~567 g/mol
LogP ~2.1 (predicted) ~3.5 (highly lipophilic due to Br) ~3.8 (ethoxy group increases lipophilicity)
Solubility (µg/mL) 12.3 (simulated, pH 7.4) 5.8 (low due to halogenation) 8.9
Plasma Protein Binding 89% (estimated) 94% 91%
CYP3A4 Inhibition Moderate (IC50 = 8.2 µM) Strong (IC50 = 2.1 µM) Weak (IC50 > 20 µM)

Key Insights :

  • The sulfamoyl group in the target compound reduces LogP compared to halogenated analogs, improving aqueous solubility and reducing off-target CYP interactions .
  • Ethoxy or bromo substituents (e.g., and ) increase metabolic stability but may limit blood-brain barrier penetration due to higher molecular weight and lipophilicity .

Butyrylcholinesterase (BChE) Inhibition :

  • Target Compound : IC50 = 0.42 µM (predicted via Glide docking, ).
  • Analogues with Methylene Linkers (e.g., compound 19 in ): IC50 = 1.8–3.5 µM due to reduced sulfonamide-enzyme interactions .
  • Halogenated Derivatives (e.g., 4d in ): IC50 = 0.9–1.2 µM; bulkier substituents hinder active-site access .

Anti-Amyloid Aggregation :

  • The target compound shows 68% inhibition of Aβ1–42 aggregation at 10 µM, outperforming methylene-linked analogs (e.g., compound 21 in : 45% inhibition) .

Challenges :

  • Purification : HPLC or recrystallization is required due to polar sulfamoyl/sulfonyl groups (cf. , where halogenated analogs show lower purity ).
  • Yield Optimization : Sulfonylation steps typically yield 40–60%, lower than acetamide couplings (70–85% in ) .

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